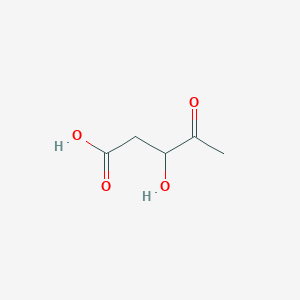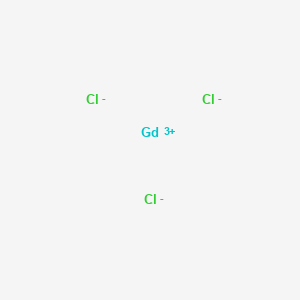
Gadolinium chloride
Overview
Description
Gadolinium chloride is a gadolinium salt where the gadolinium is in its trivalent form, Gd^3+. It is used in various applications, including as a contrast agent in magnetic resonance imaging (MRI) and in scientific research for its unique chemical and physical properties. Gadolinium has been the subject of research due to its potential neurotoxic effects, particularly when free inorganic gadolinium ions are released in patients with kidney disease . The chemistry of gadolinium is complex and involves various interactions with ligands and other chemical species .
Synthesis Analysis
This compound can be used as a starting material for the synthesis of various gadolinium compounds. For instance, a layered gadolinium hydroxychloride (LGdH) was synthesized from an aqueous solution of GdCl3.6H2O, which crystallizes in the orthorhombic structure and can disperse into a stable colloidal nanosheet in an aqueous medium . Additionally, gadolinium phosphate neutron absorbers were synthesized by reacting this compound with phosphoric acid, leading to the formation of GdPO4 with a monazite crystal structure upon calcination . Gadolinium hexaboride nanotubes were also synthesized electrochemically in a chloride-fluoride melt using GdCl3 as a precursor .
Molecular Structure Analysis
The molecular structure of gadolinium compounds synthesized from this compound varies depending on the synthesis conditions and the reactants used. For example, the LGdH synthesized from GdCl3.6H2O has an orthorhombic crystal structure . The GdPO4 formed from the reaction with phosphoric acid has a monazite crystal structure, which is stable up to high temperatures . The gadolinium hexaboride nanotubes synthesized electrochemically have a unique tubular structure .
Chemical Reactions Analysis
This compound reacts with various ligands to form different gadolinium complexes. For instance, gadolinium(III) complexes with dicarboxylate ligands were prepared, resulting in structures with two- and three-dimensional networks . Gadolinium also forms complexes with nitronyl and imino nitroxide free radicals, which exhibit interesting magnetic and optical properties . The reactivity of this compound is also evident in the synthesis of gadolinium carboxylates with trichloroacetic acid, leading to dimeric and tetrameric structures .
Physical and Chemical Properties Analysis
This compound and its derivatives exhibit a range of physical and chemical properties. The colloidal aqueous suspensions of LGdH show potential as MRI contrast agents due to their stability and relaxometry analysis . The neutron absorber GdPO4 is chemically stable and water-insoluble, making it suitable for inclusion in spent nuclear fuel canisters . Gadolinium complexes with dicarboxylate ligands display magnetic properties that vary with temperature, showing weak ferromagnetic or antiferromagnetic interactions . The electrosynthesis of gadolinium hexaboride nanotubes reveals the potential for creating materials with unique electronic properties .
Scientific Research Applications
1. Inhibitor of Ion Channels and Macrophages
Gadolinium chloride is widely used in experimental research as an inhibitor of stretch-activated ion channels, playing a crucial role in the physiological responses of tissues to mechanical stimulation. It's also employed as a selective inhibitor of macrophages in vivo, showcasing its utility in understanding immune responses and cellular interactions (Adding, Bannenberg, & Gustafsson, 2006).
2. Impact on Mitochondrial Function and Oxidative Stress
Research has explored the effects of this compound on mitochondrial energy metabolism, ROS accumulation, and cell death in cortical neurons. This study highlights this compound's impact on mitochondria and its implication in neurotoxicity, shedding light on its potential effects on the central nervous system (Feng, Xia, Yuan, Yang, & Wang, 2010).
3. Enhancing MRI Contrast Sensitivity
Gadolinium(III) complexes, including those with this compound, are extensively used in clinical MRI to increase contrast by relaxing nearby water molecules. Efforts to improve the sensitivity (relaxivity) of these contrast agents are crucial for detecting molecular targets, thus enhancing diagnostic capabilities (Caravan, 2006).
4. Influence on Chloride Outward Transport in Neurons
This compound affects GABA receptor-mediated currents in central nervous system neurons, suggesting its role in inhibiting potassium-chloride co-transporter function and increasing intracellular chloride concentration. This finding aids in understanding the neurotoxic effects of gadolinium (Ishibashi, Hirao, Yamaguchi, & Nabekura, 2009).
5. Alleviating Liver Steatosis
In studies related to alcohol-induced liver lesions, this compound has been shown to alleviate symptoms mainly by counteracting steatosis, a type of liver disease. This highlights its potential therapeutic applications in treating liver conditions (Järveläinen, Fang, Ingelman-Sundberg, Lukkari, Sippel, & Lindros, 2000).
6. Tracing River Water Infiltration
This compound's unique properties have been utilized in environmental studies, such as tracing river water infiltration into shallow groundwater. Its presence in water samples can indicate the extent of river influence on surrounding groundwater systems (Bichler, Muellegger, Brünjes, & Hofmann, 2016).
7. Role in Fibroblast Function
This compound impacts fibroblast function, including proliferation and regulation of matrix metalloproteinases. This insight is vital for understanding the cellular mechanisms underlying tissue repair and fibrosis (Bhagavathula, Dame, DaSilva, Jenkins, Aslam, Perone, & Varani, 2010).
8. Apoptotic Effects on Cancer Cells
Studies have shown that this compound can induce apoptosis in cancer cells, such as the hepatoblastoma cell line, through intrinsic and external death pathways. This research contributes to understanding the potential use of gadolinium compounds in cancer therapy (Ye, Shi, Liu, Yang, & Wang, 2012).
9. Interaction with Hepatocytes
Research involving gadolinium complexes, including this compound, has shown interactions with isolated rat hepatocytes, providing insights into the cellular uptake mechanisms and potential impact on liver function (Thorstensen & Romslo, 2004).
10. Use in Magnetic Refrigeration
This compound has been used in the development of magnetic refrigerants due to its magnetic properties. This application is crucial in advancing technology in areas like cooling systems and energy efficiency (Wang, Qin, Zhou, Ye, He, & Zheng, 2016).
Mechanism of Action
Target of Action
Gadolinium chloride primarily targets the calcium-sensing receptor (CaSR) . It acts as an agonist, inducing NLRP3 inflammasome activation in bone marrow-derived macrophages . It also blocks stretch-activated calcium channels and inhibits the increase in intracellular calcium ion concentration in hypotonic-stimulated pulmonary artery smooth muscle cells .
Mode of Action
As a CaSR agonist, this compound interacts with its targets by mimicking the action of calcium. This interaction leads to the activation of the NLRP3 inflammasome in macrophages . Additionally, it inhibits stretch-activated calcium channels, thereby preventing the increase in intracellular calcium ion concentration .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that Gd³⁺, as a Ca²⁺ analogue, might perturb mitochondrial Ca²⁺ metabolism, consequently affecting mitochondrial functions . It also influences the proliferation and activation of microglia in the retina after optic nerve crush (ONC), significantly inhibiting the morphological changes of microglia .
Pharmacokinetics
The pharmacokinetics of this compound is largely dependent on renal function. Approximately 90% of administered gadolinium-based contrast agents (GBCAs), which include this compound, is excreted in the urine within 24 hours in patients with normal renal function . In patients with impaired renal function, the excretion process is prolonged, leading to a longer half-life .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to cause an elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular Ca²⁺, and both time- and dose-dependent cell death . Furthermore, it can regulate the distribution and morphological change of the retinal microglia and protect the ganglion cells by eliminating M1 microglia selectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Moreover, the physiological changes it induces can be affected by the presence of physiological anions such as phosphate and carbonate .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . This compound is a special activator of the calcium-sensing receptor (CaSR) .
Cellular Effects
Exposure of cells to this compound has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . This compound has been reported to attenuate liver injury caused by a variety of toxicants .
Molecular Mechanism
This compound provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .
Temporal Effects in Laboratory Settings
This compound has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .
Dosage Effects in Animal Models
In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .
Transport and Distribution
Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .
Subcellular Localization
The subcellular localization of this compound is not well studied. It is known that gadolinium is retained in tissues long after exposure
properties
IUPAC Name |
trichlorogadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANOSLIBWSCIT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Gd](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; Soluble in water; [Merck Index] | |
| Record name | Gadolinium(III) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10138-52-0 | |
| Record name | Gadolinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOLINIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gadolinium chloride (GdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
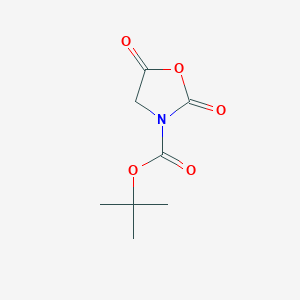



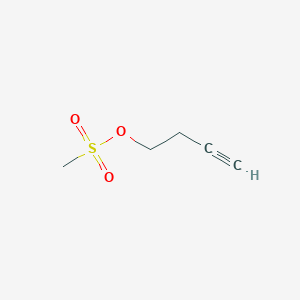
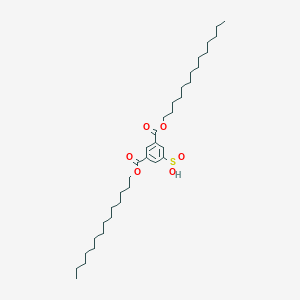
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)
